1-Propanol, 2-amino-3-mercapto-

Description

BenchChem offers high-quality 1-Propanol, 2-amino-3-mercapto- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanol, 2-amino-3-mercapto- including the price, delivery time, and more detailed information at info@benchchem.com.

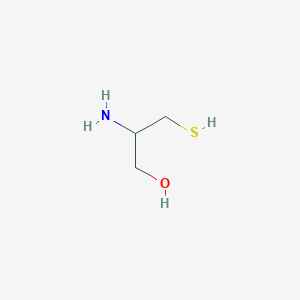

Structure

2D Structure

Properties

IUPAC Name |

2-amino-3-sulfanylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NOS/c4-3(1-5)2-6/h3,5-6H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBPGADIXTVKBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CS)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Physicochemical Landscape of 2-Amino-3-mercapto-1-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Propanol, 2-amino-3-mercapto-, a molecule of interest in various scientific domains due to its structural relation to the amino acid L-cysteine. This document outlines its known properties, details relevant experimental protocols for their determination, and explores a plausible synthetic pathway. Furthermore, a hypothetical signaling pathway is presented to stimulate further research into its potential biological activities.

Core Physicochemical Properties

1-Propanol, 2-amino-3-mercapto-, also known as 2-amino-3-sulfanylpropan-1-ol or cysteinol, is a chiral amino alcohol containing a thiol group. Its structure suggests potential roles as a reducing agent, a metal chelator, and a precursor for biologically active molecules. The majority of the available data on its physicochemical properties are predicted values, underscoring the need for further experimental validation.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 1-Propanol, 2-amino-3-mercapto-.

| Property | Value | Source |

| Molecular Formula | C₃H₉NOS | PubChem |

| Molar Mass | 107.17 g/mol | ChemBK[1] |

| Density | 1.144 ± 0.06 g/cm³ (Predicted) | ChemBK[1] |

| Boiling Point | 261.3 ± 30.0 °C at 760 mmHg (Predicted) | ChemBK[1] |

| pKa | 9.76 ± 0.10 (Predicted) | ChemBK[1] |

| XLogP3 | -1 (Predicted) | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 107.04048508 | PubChem |

| Topological Polar Surface Area | 67.5 Ų | PubChem |

| Heavy Atom Count | 6 | PubChem |

| CAS Number | 584-01-0 | ChemBK[1] |

| IUPAC Name | 2-amino-3-sulfanylpropan-1-ol | PubChem |

Experimental Protocols

Detailed experimental procedures are crucial for the validation of predicted physicochemical properties. Below are standard methodologies for determining key parameters applicable to 1-Propanol, 2-amino-3-mercapto-.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh a sample of 1-Propanol, 2-amino-3-mercapto- and dissolve it in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 0.01 M). To prevent oxidation of the thiol group, the water should be degassed, and the experiment conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a thermostatted beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).

-

Titration Procedure: Record the initial pH of the solution. Add the titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the value along with the total volume of titrant added.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the amino or thiol group has been protonated or deprotonated. This can be determined from the midpoint of the buffer region on the titration curve.

Determination of Boiling Point by Ebulliometry

The boiling point provides information about the volatility of a substance.

Methodology:

-

Apparatus Setup: Assemble a standard distillation apparatus, including a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample Preparation: Place a small volume of purified 1-Propanol, 2-amino-3-mercapto- into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating and Measurement: Heat the flask gently. The temperature of the vapor will rise and then stabilize as the liquid boils and the vapor condenses. The boiling point is the constant temperature recorded on the thermometer when the liquid is boiling and there is a steady condensation of the vapor. Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Density by Pycnometry

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.

Methodology:

-

Pycnometer Calibration: Clean and dry a pycnometer of a known volume. Weigh the empty pycnometer accurately. Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature and weigh it again. The difference in mass allows for the precise determination of the pycnometer's volume.

-

Sample Measurement: Empty and dry the pycnometer. Fill it with the sample of 1-Propanol, 2-amino-3-mercapto- at the same temperature as the calibration. Weigh the filled pycnometer.

-

Calculation: The density of the sample is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of the pycnometer.

Synthesis and Potential Biological Role

Plausible Synthetic Pathway

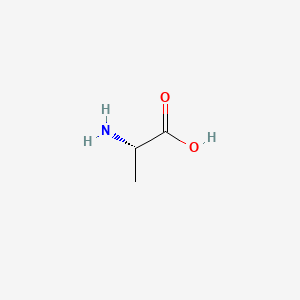

A plausible and efficient synthesis of 1-Propanol, 2-amino-3-mercapto- can be achieved through the reduction of the carboxylic acid group of the readily available amino acid L-cysteine.

Caption: Synthesis of 2-Amino-3-mercapto-1-propanol from L-Cysteine.

Hypothetical Biological Signaling Pathway: Antioxidant and Anti-inflammatory Activity

Given its structural similarity to cysteine, a key precursor to the major intracellular antioxidant glutathione, 1-Propanol, 2-amino-3-mercapto- may possess antioxidant properties.[2] The presence of the thiol group allows it to potentially scavenge reactive oxygen species (ROS). Furthermore, some amino alcohols have been shown to inhibit Toll-like receptor 4 (TLR4) signaling, a key pathway in the inflammatory response.[1][3][4]

The following diagram illustrates a hypothetical mechanism by which 1-Propanol, 2-amino-3-mercapto- could exert both antioxidant and anti-inflammatory effects.

Caption: Potential antioxidant and anti-inflammatory actions.

This proposed pathway suggests that 1-Propanol, 2-amino-3-mercapto- may directly neutralize ROS, thereby reducing oxidative stress. Concurrently, it might inhibit the binding of inflammatory triggers like lipopolysaccharide (LPS) to TLR4, thus dampening the downstream activation of NF-κB and the subsequent production of pro-inflammatory cytokines.

Conclusion

1-Propanol, 2-amino-3-mercapto- is a molecule with intriguing physicochemical properties and potential biological activities that warrant further investigation. The data and protocols presented in this guide are intended to serve as a foundational resource for researchers and drug development professionals. Experimental validation of its predicted properties and exploration of its efficacy in the proposed biological pathways could unveil novel therapeutic applications for this versatile compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cysteine - Wikipedia [en.wikipedia.org]

- 3. Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Conformation of 2-amino-3-mercapto-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-3-mercapto-1-propanol, also known as cysteinol, is a chiral amino alcohol containing a thiol group. Its structure is analogous to the amino acid cysteine, with the carboxylic acid group reduced to a primary alcohol. This modification has significant implications for its chemical properties and potential biological activities, making it a molecule of interest in medicinal chemistry and drug development. The presence of three distinct functional groups—amine, thiol, and alcohol—within a small, flexible backbone allows for a rich conformational landscape and diverse intermolecular interactions. Understanding the three-dimensional structure and conformational preferences of cysteinol is crucial for elucidating its structure-activity relationships and for the rational design of novel therapeutics.

This technical guide provides a comprehensive overview of the structural and conformational aspects of 2-amino-3-mercapto-1-propanol, including tabulated structural data, detailed experimental protocols for its characterization, and visualizations of relevant chemical and biological pathways.

Molecular Structure and Properties

2-amino-3-mercapto-1-propanol is a small organic molecule with the chemical formula C₃H₉NOS.[1][2] Its structure consists of a three-carbon propane backbone substituted with an amino group at position 2, a mercapto (thiol) group at position 3, and a hydroxyl group at position 1. The carbon at position 2 is a chiral center, meaning the molecule can exist as two enantiomers: (R)-2-amino-3-mercapto-1-propanol and (S)-2-amino-3-mercapto-1-propanol.

Key Identifiers:

-

IUPAC Name: 2-amino-3-sulfanylpropan-1-ol[1]

-

CAS Number: 584-01-0[3]

-

Molecular Weight: 107.18 g/mol [1]

Conformational Analysis

The conformational flexibility of 2-amino-3-mercapto-1-propanol arises from the free rotation around its single bonds. The relative orientation of the amino, thiol, and hydroxyl groups is determined by the dihedral angles along the C1-C2 and C2-C3 bonds. These conformations are influenced by a variety of factors, including intramolecular hydrogen bonding, steric hindrance, and solvent effects.

| Parameter | Value | Source Analogy |

| Bond Lengths (Å) | ||

| C1 - C2 | ~1.53 | General Alkane C-C |

| C2 - C3 | ~1.53 | General Alkane C-C |

| C1 - O1 | ~1.43 | General C-O |

| C2 - N2 | ~1.47 | General C-N |

| C3 - S3 | ~1.82 | General C-S |

| Bond Angles (°) | ||

| O1 - C1 - C2 | ~112 | sp³ Carbon |

| C1 - C2 - N2 | ~110 | sp³ Carbon |

| C1 - C2 - C3 | ~112 | sp³ Carbon |

| N2 - C2 - C3 | ~110 | sp³ Carbon |

| C2 - C3 - S3 | ~114 | sp³ Carbon |

| Dihedral Angles (°) | ||

| H(O1) - O1 - C1 - C2 | Varies | Rotational Freedom |

| O1 - C1 - C2 - N2 | Varies | Rotational Freedom |

| N2 - C2 - C3 - S3 | Varies | Rotational Freedom |

| Analogous Dihedral Angles | ||

| φ (phi) | -150 to -60, 60 to 180 | [4] |

| ψ (psi) | -180 to -150, -90 to 90, 150 to 180 | [4] |

| χ1 (chi1) | -90, 180, 60 | [4] |

Note: Dihedral angles (φ, ψ, χ1) are provided as representative ranges observed in the conformational analysis of N-acetyl-L-cysteine-N-methylamide and serve as a plausible model for the conformational space of 2-amino-3-mercapto-1-propanol.

Experimental Protocols for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity and stereochemistry of small molecules in solution. For 2-amino-3-mercapto-1-propanol, ¹H and ¹³C NMR would confirm the carbon skeleton and the location of the functional groups. Advanced 2D NMR techniques like COSY and HSQC would establish the connectivity between protons and carbons. The chirality of the molecule can be determined by derivatizing the amino and alcohol groups with a chiral agent, which induces diastereomeric differences in the NMR spectra of the enantiomers.[5][6]

Generalized Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-amino-3-mercapto-1-propanol in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key signals would include multiplets for the CH₂OH, CH(NH₂), and CH₂SH protons.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum to identify the three distinct carbon environments.

-

2D NMR Acquisition: Perform COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Chiral Derivatization (for enantiomeric discrimination):

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, yielding precise bond lengths, bond angles, and dihedral angles. The primary challenge for a small, flexible molecule like 2-amino-3-mercapto-1-propanol is obtaining a high-quality single crystal suitable for diffraction.

Generalized Protocol for Small Molecule X-ray Crystallography:

-

Crystallization:

-

Dissolve the purified compound in a minimal amount of a suitable solvent.

-

Employ various crystallization techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution to grow single crystals. A co-crystallization agent may be used if the molecule is difficult to crystallize on its own.[7][8]

-

-

Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.5 mm in size) and mount it on a goniometer head.[9][10]

-

Data Collection:

-

Mount the crystal on a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation).

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Rotate the crystal in the X-ray beam and collect the diffraction pattern (reflections) on a detector.[11]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem to generate an initial electron density map.

-

Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.

-

Signaling Pathways and Workflows

While specific signaling pathways directly involving 2-amino-3-mercapto-1-propanol are not well-documented, its structural similarity to cysteine suggests potential involvement in pathways related to redox signaling and oxidative stress. Thiols are known to play crucial roles in cellular signaling, often through post-translational modifications of proteins.[12]

Below is a hypothetical signaling pathway illustrating the potential role of an amino thiol in cellular redox regulation.

Caption: Hypothetical role of 2-amino-3-mercapto-1-propanol in redox signaling.

The following diagram illustrates a typical experimental workflow for the structural characterization of 2-amino-3-mercapto-1-propanol.

Caption: Workflow for determining the 3D structure of 2-amino-3-mercapto-1-propanol.

Conclusion

2-amino-3-mercapto-1-propanol is a molecule with significant potential in various scientific domains, particularly in the development of new pharmaceuticals. A thorough understanding of its three-dimensional structure and conformational preferences is fundamental to unlocking this potential. This guide has provided an overview of its key structural features, offered generalized protocols for its detailed characterization using NMR spectroscopy and X-ray crystallography, and presented a hypothetical framework for its potential biological role. Further experimental and computational studies are warranted to fully elucidate the rich conformational landscape of this versatile molecule and its interactions with biological targets.

References

- 1. 1-Propanol, 2-amino-3-mercapto- | C3H9NOS | CID 10197647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 2-Amino-3-mercapto-1-propanol | 584-01-0 [chemicalbook.com]

- 4. An exhaustive conformational analysis of N-acetyl-L-cysteine-N-methylamide. Identification of the complete set of interconversion pathways on the ab initio and DFT potential energy hypersurface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assigning the configuration of amino alcohols by NMR: a single derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. excillum.com [excillum.com]

- 9. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 12. mdpi.com [mdpi.com]

Spectroscopic Analysis of 2-Amino-3-mercapto-1-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-3-mercapto-1-propanol, a trifunctional amino thiol, presents a unique molecular architecture of interest in various scientific domains, including drug development and materials science. Its structure, containing primary amine, thiol, and primary alcohol functional groups, suggests a rich and complex spectroscopic profile. This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-amino-3-mercapto-1-propanol, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring these spectra are also presented to aid researchers in their analytical endeavors.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for 2-amino-3-mercapto-1-propanol, this section provides predicted data based on established spectroscopic principles and data from analogous compounds. These tables are intended to serve as a reference for the identification and characterization of the molecule. The molecular formula of 2-amino-3-mercapto-1-propanol is C₃H₉NOS, and its molecular weight is approximately 107.18 g/mol .[1][2]

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring oxygen, nitrogen, and sulfur atoms.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H on C1 (-CH₂OH) | 3.5 - 3.8 | Doublet of doublets (dd) | J(H,H) ≈ 5-7, J(H,H) ≈ 11-12 |

| H on C2 (-CH(NH₂)-) | 2.9 - 3.3 | Multiplet (m) | |

| H on C3 (-CH₂SH) | 2.5 - 2.8 | Doublet of doublets (dd) | J(H,H) ≈ 6-8, J(H,H) ≈ 13-14 |

| -OH | Variable (solvent dependent) | Broad singlet (br s) | |

| -NH₂ | Variable (solvent dependent) | Broad singlet (br s) | |

| -SH | Variable (solvent dependent) | Triplet (t) or broad singlet | J(H,H) ≈ 7-9 |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (-CH₂OH) | 60 - 65 |

| C2 (-CH(NH₂)-) | 50 - 55 |

| C3 (-CH₂SH) | 25 - 30 |

Predicted FT-IR Data

The infrared spectrum will show characteristic absorption bands for the alcohol, amine, and thiol functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H stretch (alcohol) | 3200 - 3600 | Broad |

| N-H stretch (amine) | 3300 - 3500 | Medium, may show two bands |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium to strong |

| S-H stretch (thiol) | 2550 - 2600 | Weak |

| N-H bend (amine) | 1590 - 1650 | Medium |

| C-O stretch (primary alcohol) | 1000 - 1050 | Strong |

| C-N stretch | 1020 - 1250 | Medium |

| C-S stretch | 600 - 800 | Weak |

Predicted Mass Spectrometry Data

In electron ionization mass spectrometry, the molecule is expected to fragment in a predictable manner.

| m/z | Proposed Fragment | Description |

| 107 | [C₃H₉NOS]⁺ | Molecular Ion (M⁺) |

| 90 | [M - NH₃]⁺ | Loss of ammonia |

| 89 | [M - H₂O]⁺ | Loss of water |

| 74 | [M - SH]⁺ | Loss of sulfhydryl radical |

| 76 | [CH₂(NH₂)CH₂SH]⁺ | α-cleavage (loss of CH₂OH) |

| 44 | [CH(NH₂)CH₂]⁺ | Further fragmentation |

| 30 | [CH₂NH₂]⁺ | Common amine fragment |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 2-amino-3-mercapto-1-propanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

2-amino-3-mercapto-1-propanol sample

-

Deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD)[3]

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-20 mg of the 2-amino-3-mercapto-1-propanol sample.[3]

-

For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.[3][5]

-

Ensure complete dissolution by gentle vortexing or sonication.[3]

-

Transfer the solution to an NMR tube using a pipette, ensuring the liquid level is between 4.0 and 5.0 cm from the bottom.[3]

-

Cap the NMR tube securely.[3]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner.

-

Lock the spectrometer on the deuterium signal of the solvent.[3]

-

Shim the magnetic field to achieve optimal homogeneity and resolution.[3]

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).[3]

-

Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay).

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

2-amino-3-mercapto-1-propanol sample

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl, KBr)[6][7]

-

Pipettes

-

Solvent for cleaning (e.g., isopropanol or ethanol)

Procedure (using ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean and free of any residues.[8]

-

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the liquid 2-amino-3-mercapto-1-propanol sample directly onto the ATR crystal.[8]

-

Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.[6]

-

Clean the ATR crystal thoroughly with a suitable solvent after the measurement.[6]

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

2-amino-3-mercapto-1-propanol sample

-

Mass spectrometer with an electron ionization (EI) source

-

Volatile solvent (if necessary for sample introduction)

Procedure:

-

Sample Introduction:

-

Introduce a small amount of the sample into the ion source. For a volatile liquid, this can be done via a heated inlet system.[9]

-

-

Ionization and Analysis:

-

Data Interpretation:

-

The resulting mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

-

Visualizations

The following diagrams illustrate the logical workflows for the spectroscopic analysis of 2-amino-3-mercapto-1-propanol.

Caption: Overall workflow for the spectroscopic characterization of 2-amino-3-mercapto-1-propanol.

Caption: Logical relationship between spectroscopic techniques and the structural information derived.

References

- 1. 1-Propanol, 2-amino-3-mercapto- | C3H9NOS | CID 10197647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. How to make an NMR sample [chem.ch.huji.ac.il]

- 5. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide to 2-Amino-3-mercapto-1-propanol (CAS 584-01-0)

Notice: Due to a significant lack of publicly available experimental data for 2-Amino-3-mercapto-1-propanol, this guide summarizes the currently available information. Key experimental values for properties such as melting point, solubility, and comprehensive spectral data are not readily found in scientific literature. Similarly, detailed experimental protocols for its synthesis and specific biological activity, including signaling pathways, are not well-documented. The information presented herein is based on predicted data and general chemical principles.

Introduction

2-Amino-3-mercapto-1-propanol, with the CAS registry number 584-01-0, is a bifunctional organic molecule containing both an amino group and a thiol (mercaptan) group, as well as a primary alcohol. This trifunctionality suggests its potential as a versatile building block in organic synthesis and as a ligand in coordination chemistry. Its structural similarity to cysteine, an amino acid, hints at potential biological relevance, although specific studies are lacking. This document aims to provide a comprehensive overview of the known chemical and physical properties of this compound.

Chemical and Physical Properties

The available quantitative data for 2-Amino-3-mercapto-1-propanol is limited and largely based on computational predictions.

Table 1: Physicochemical Properties of 2-Amino-3-mercapto-1-propanol

| Property | Value | Source |

| Molecular Formula | C₃H₉NOS | PubChem[1] |

| Molecular Weight | 107.18 g/mol | PubChem[1] |

| Predicted Boiling Point | 261.3 ± 30.0 °C | ChemBK[2] |

| Predicted Density | 1.144 ± 0.06 g/cm³ | ChemBK[2] |

| Predicted pKa | 9.76 ± 0.10 | ChemBK[2] |

| Melting Point | Not available | - |

| Solubility | Not available | - |

Experimental Protocols

Conceptual Synthetic Workflow

A plausible synthetic route could involve the ring-opening of a suitable epoxide with a thiol-containing nucleophile, followed by the introduction of an amino group. The following diagram illustrates a conceptual workflow.

Caption: Conceptual workflow for the synthesis of 2-Amino-3-mercapto-1-propanol.

Spectroscopic Data

Experimentally obtained spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 2-Amino-3-mercapto-1-propanol are not available in the searched databases. The predicted spectral information would be purely theoretical and is not included here to maintain a focus on experimentally verifiable data.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activity of 2-Amino-3-mercapto-1-propanol or its involvement in any cellular signaling pathways. General classes of aminothiols are known to play roles in various biological processes, often related to their antioxidant properties or their ability to interact with metal ions. However, without specific studies on this compound, any discussion of its biological role would be speculative.

Hypothetical Workflow for Biological Activity Screening

Should this compound become the subject of biological investigation, a typical workflow for screening its activity and identifying involved signaling pathways is outlined below.

Caption: General experimental workflow for identifying biological activity and signaling pathways.

Conclusion

2-Amino-3-mercapto-1-propanol (CAS 584-01-0) is a chemical entity for which there is a notable lack of comprehensive, experimentally validated data in the public domain. While its structure suggests potential applications in synthesis and medicinal chemistry, further research is required to elucidate its precise chemical properties, develop robust synthetic methods, and investigate its biological effects. This guide serves as a summary of the currently available predicted information and highlights the areas where further experimental investigation is needed.

References

Commercial Sourcing and Technical Guide for 2-Amino-3-mercapto-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial suppliers of 2-amino-3-mercapto-1-propanol (CAS No. 584-01-0), a crucial building block in various research and development applications. Due to the nature of the specialty chemical market, detailed quantitative data such as purity, available quantities, and pricing are typically provided upon direct inquiry. This guide presents a list of known commercial suppliers and outlines a strategic workflow for procuring this compound. Furthermore, it includes hypothetical, yet detailed, experimental protocols for its synthesis and analysis, based on established chemical methodologies for analogous compounds.

Commercial Suppliers

Sourcing of 2-amino-3-mercapto-1-propanol is primarily concentrated among manufacturers and distributors in Asia. Researchers and procurement managers will need to engage directly with these companies to obtain specific product specifications, certificates of analysis, and pricing information.

| Supplier Name | Location | Contact Information (where available) |

| ITIC MEDCHEM(SUZHOU) CO.,LTD. | Suzhou, China | Email: --INVALID-LINK--, Phone: 0512-68323967, 18015559028[1][2] |

| Shanghai Haohong Pharmaceutical Co., Ltd. | Shanghai, China | Email: --INVALID-LINK--, Phone: 400-8210725[1][3] |

| Suzhou ARTK Medchem Co., Ltd. | Suzhou, China | Email: --INVALID-LINK--, Phone: +86-512-68323658, +86-18168183658[1][4] |

| Dayang Chem (Hangzhou) Co., Ltd. | Hangzhou, China | Email: --INVALID-LINK--[5] |

| Shanghai Hanhong Scientific Co., Ltd. | Shanghai, China | Not readily available[2] |

| YuChen Biological Medicine | China | Email: --INVALID-LINK--, Phone: 0535-7295056, 15692356085[1] |

| Achemica | Global | Inquiry required via platform[6] |

Supplier Selection Workflow

A systematic approach is crucial when selecting a supplier for a critical raw material. The following workflow outlines the key steps from initial identification to final procurement.

Figure 1. A logical workflow for the selection and procurement of a chemical supplier.

Hypothetical Experimental Protocols

The following sections provide detailed, albeit hypothetical, experimental protocols for the synthesis and analysis of 2-amino-3-mercapto-1-propanol. These are based on established chemical principles for similar molecules and should be adapted and optimized by qualified personnel in a laboratory setting.

Synthesis of 2-Amino-3-mercapto-1-propanol from Serine Methyl Ester

This synthetic route involves the conversion of a readily available starting material, serine methyl ester, through a multi-step process.

Step 1: Protection of the Amine and Hydroxyl Groups

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve serine methyl ester hydrochloride in dichloromethane (DCM).

-

Base Addition: Cool the solution to 0°C in an ice bath and add triethylamine (2.2 equivalents) dropwise.

-

Protection: Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) for the protection of the amine group and tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 equivalents) along with imidazole (1.2 equivalents) for the protection of the hydroxyl group.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Ester to the Alcohol

-

Reaction Setup: Dissolve the purified, protected serine derivative in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

-

Reduction: Cool the solution to 0°C and add lithium borohydride (LiBH₄) (1.5 equivalents) portion-wise.

-

Reaction: Stir the reaction at 0°C for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Workup: Carefully quench the reaction by the slow addition of water, followed by 1M HCl. Extract the product with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 3: Conversion of the Hydroxyl to a Leaving Group and Thiol Introduction

-

Mesylation: Dissolve the protected amino alcohol in DCM, cool to 0°C, and add triethylamine (1.5 equivalents) followed by methanesulfonyl chloride (1.2 equivalents). Stir for 1-2 hours.

-

Thiolation: In a separate flask, prepare a solution of sodium thioacetate (NaSAc) (2.0 equivalents) in dimethylformamide (DMF). Add the mesylated intermediate to this solution.

-

Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours.

-

Workup: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry, and concentrate.

Step 4: Deprotection

-

Acidic Deprotection: Dissolve the protected thioacetate derivative in a solution of 4M HCl in dioxane.

-

Reaction: Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC or LC-MS).

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Final Product: The resulting hydrochloride salt of 2-amino-3-mercapto-1-propanol can be used as is or neutralized with a suitable base.

Figure 2. A simplified workflow for the hypothetical synthesis of 2-amino-3-mercapto-1-propanol.

Analytical Protocol: Purity Determination by HPLC

This protocol outlines a method for determining the purity of 2-amino-3-mercapto-1-propanol using reverse-phase high-performance liquid chromatography (HPLC) with UV detection after derivatization.

1. Instrumentation and Reagents

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Derivatizing agent: o-Phthaldialdehyde (OPA) solution with a thiol, such as N-acetyl-L-cysteine.

-

Borate buffer (pH 9.5).

-

Sample of 2-amino-3-mercapto-1-propanol.

-

Acetonitrile, water (HPLC grade).

2. Sample Preparation and Derivatization

-

Accurately weigh and dissolve a small amount of 2-amino-3-mercapto-1-propanol in a diluent (e.g., water or a mild buffer) to a known concentration (e.g., 1 mg/mL).

-

In a small vial, mix an aliquot of the sample solution with the borate buffer and the OPA/thiol derivatizing reagent.

-

Allow the reaction to proceed for a specific time (e.g., 1-2 minutes) at room temperature before injection into the HPLC system.

3. HPLC Conditions

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

UV Detection Wavelength: 337 nm (typical for OPA derivatives).

-

Gradient Elution:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B (linear gradient)

-

25-30 min: 95% B (hold)

-

30-31 min: 95% to 5% B (linear gradient)

-

31-35 min: 5% B (equilibration)

-

4. Data Analysis

-

Integrate the peak area of the derivatized 2-amino-3-mercapto-1-propanol.

-

Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100%.

Figure 3. A workflow for the analytical purity determination of 2-amino-3-mercapto-1-propanol by HPLC.

References

- 1. Contact-SUZHOU ARTK MEDCHEM CO.,LTD. [artkmedchem.com]

- 2. 2-Amino-3-mercapto-1-propanol | 584-01-0 [chemicalbook.com]

- 3. Shanghai Haohong Pharmaceutical Co., Ltd. Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

- 4. Suzhou ARTK Medchem Co., Ltd. Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

- 5. 2-Amino-3-mercapto-1-propanol | CAS#:584-01-0 | Chemsrc [chemsrc.com]

- 6. wap.guidechem.com [wap.guidechem.com]

Technical Guide: Solubility Profile of 2-Amino-3-mercapto-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-amino-3-mercapto-1-propanol (CAS No: 584-01-0), a crucial building block in various chemical syntheses, including pharmaceutical drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines the predicted solubility based on the molecule's structural features and provides detailed, generalized experimental protocols for its determination. This guide aims to equip researchers with the necessary information to effectively utilize 2-amino-3-mercapto-1-propanol in their work.

Introduction

2-Amino-3-mercapto-1-propanol, also known as cysteinol, is a trifunctional molecule containing an amino group, a thiol (mercapto) group, and a primary alcohol group.[1] Its molecular formula is C3H9NOS, and it has a molecular weight of 107.18 g/mol .[1] The presence of these polar functional groups dictates its physical and chemical properties, including its solubility in various solvents. Understanding the solubility of this compound is critical for its application in drug design, synthesis, and formulation, where it may serve as a chiral intermediate or a component of a larger therapeutic molecule.[2]

Predicted Solubility Profile

Based on its molecular structure, 2-amino-3-mercapto-1-propanol is expected to exhibit the following solubility characteristics:

-

High Solubility in Polar Protic Solvents: The presence of the amine (-NH2), hydroxyl (-OH), and thiol (-SH) groups allows for extensive hydrogen bonding with polar protic solvents like water, methanol, ethanol, and isopropanol.[3][4] Therefore, high solubility in these solvents is anticipated.

-

Moderate Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can act as hydrogen bond acceptors, are also expected to be effective at dissolving 2-amino-3-mercapto-1-propanol.

-

Low Solubility in Nonpolar Solvents: Due to its high polarity, the compound is predicted to have very low solubility in nonpolar solvents like hexane, toluene, and diethyl ether.

The pH of the aqueous solution will significantly influence the solubility of 2-amino-3-mercapto-1-propanol. As an amino alcohol, it can exist in different ionic forms.[4] In acidic solutions, the amino group will be protonated (-NH3+), increasing its polarity and likely enhancing its solubility in water. In basic solutions, the thiol and hydroxyl groups can be deprotonated (-S- and -O-), which would also be expected to increase aqueous solubility.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for 2-amino-3-mercapto-1-propanol in various solvents. The following table is provided as a template for researchers to populate as they perform experimental determinations.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |

| Water | 25 | Data not available | Gravimetric/Spectroscopic |

| Methanol | 25 | Data not available | Gravimetric/Spectroscopic |

| Ethanol | 25 | Data not available | Gravimetric/Spectroscopic |

| Isopropanol | 25 | Data not available | Gravimetric/Spectroscopic |

| Acetone | 25 | Data not available | Gravimetric/Spectroscopic |

| Acetonitrile | 25 | Data not available | Gravimetric/Spectroscopic |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Gravimetric/Spectroscopic |

| Dichloromethane (DCM) | 25 | Data not available | Gravimetric/Spectroscopic |

| Hexane | 25 | Data not available | Gravimetric/Spectroscopic |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of 2-amino-3-mercapto-1-propanol. This method can be adapted based on the specific solvent and available analytical equipment.

Objective: To determine the equilibrium solubility of 2-amino-3-mercapto-1-propanol in a given solvent at a specified temperature.

Materials:

-

2-Amino-3-mercapto-1-propanol (high purity)

-

Selected solvents (analytical grade)

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (0.45 µm)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis setup)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-amino-3-mercapto-1-propanol to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The difference in weight will give the mass of the dissolved 2-amino-3-mercapto-1-propanol.

-

-

Spectroscopic/Chromatographic Method:

-

Dilute the filtered sample to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a suitable analytical technique (e.g., HPLC-UV) to determine the concentration of 2-amino-3-mercapto-1-propanol.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the mass or concentration of the solute and the initial volume of the solvent used.

-

Visualizations

Caption: Workflow for experimental solubility determination.

Caption: Key factors influencing the solubility of the compound.

Conclusion

References

Stability and Storage of 2-Amino-3-mercapto-1-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-amino-3-mercapto-1-propanol (also known as cysteinol). Due to the limited availability of direct stability studies on this specific molecule, this guide synthesizes information from safety data sheets, studies on analogous aminothiols such as cysteine, and established principles of pharmaceutical forced degradation studies. The information herein is intended to guide researchers in handling, storing, and assessing the stability of 2-amino-3-mercapto-1-propanol in a laboratory and developmental setting.

Physicochemical Properties and Inherent Stability

2-Amino-3-mercapto-1-propanol is a trifunctional molecule containing a primary amine, a primary thiol (mercaptan), and a primary alcohol. The presence of the thiol group makes the molecule highly susceptible to oxidation, which is the primary degradation pathway. The amino group can also participate in various reactions, and the molecule's overall stability is influenced by environmental factors such as oxygen, light, temperature, and pH.

Table 1: General Physicochemical Properties of 2-Amino-3-mercapto-1-propanol

| Property | Value | Source |

| Molecular Formula | C₃H₉NOS | PubChem[1] |

| Molecular Weight | 107.18 g/mol | PubChem[1] |

| Appearance | Assumed to be a solid or liquid | General Knowledge |

| Melting Point | Decomposes at 240 °C | Sigma-Aldrich[2] |

| Solubility | Soluble in water, DMSO, and ethanol | Abcam[3] |

Recommended Storage Conditions

To maintain the integrity and purity of 2-amino-3-mercapto-1-propanol, proper storage is critical. The following conditions are recommended based on guidelines for similar aminothiol compounds.

Table 2: Recommended Storage Conditions for 2-Amino-3-mercapto-1-propanol

| Condition | Recommendation | Rationale |

| Temperature | Long-term: ≤ -20°CShort-term: 2-8°C | To minimize thermal degradation and slow down oxidative processes. |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | To prevent oxidation of the thiol group.[4] |

| Light | Protect from light. | To prevent photolytic degradation.[4] |

| Moisture | Store in a dry environment, tightly sealed. | The compound is hygroscopic and moisture can facilitate degradation.[4] |

| Container | Tightly closed, appropriate for low-temperature storage. | To prevent exposure to air and moisture.[2][4] |

Potential Degradation Pathways

The primary degradation pathway for 2-amino-3-mercapto-1-propanol is the oxidation of the thiol group. This can proceed through several stages, forming a disulfide dimer and subsequently more highly oxidized sulfur species such as sulfenic, sulfinic, and sulfonic acids. The amino group can also undergo degradation, though this is generally less facile than thiol oxidation.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[5] The following are detailed, representative protocols for conducting forced degradation studies on 2-amino-3-mercapto-1-propanol. These protocols are based on general guidelines from the International Council for Harmonisation (ICH) and practices for similar molecules.

General Preparation

A stock solution of 2-amino-3-mercapto-1-propanol (e.g., 1 mg/mL) should be prepared in an appropriate solvent, such as deoxygenated water or a suitable buffer. All manipulations of the stock solution and subsequent dilutions should be performed under an inert atmosphere where possible to minimize baseline oxidation.

Hydrolytic Degradation

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

-

Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide.

-

Dilute to a suitable concentration with the mobile phase for analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points, withdraw an aliquot.

-

Neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid.

-

Dilute to a suitable concentration with the mobile phase for analysis.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points, withdraw an aliquot.

-

Dilute to a suitable concentration with the mobile phase for analysis.

-

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At specified time points, withdraw an aliquot.

-

Quench the reaction if necessary (e.g., with sodium bisulfite).

-

Dilute to a suitable concentration with the mobile phase for analysis.

Thermal Degradation

-

Solid State:

-

Place a known amount of solid 2-amino-3-mercapto-1-propanol in a clean, dry vial.

-

Heat the vial in an oven at a temperature below the decomposition point (e.g., 80°C) for 48 hours.

-

At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.

-

-

Solution State:

-

Prepare a solution of 2-amino-3-mercapto-1-propanol in a suitable solvent (e.g., water or a buffer).

-

Incubate the solution at 60°C for 48 hours, protected from light.

-

At specified time points, withdraw an aliquot and dilute for analysis.

-

Photolytic Degradation

-

Expose a solution of 2-amino-3-mercapto-1-propanol to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

-

At the end of the exposure period, analyze both the exposed and control samples.

Analytical Methodology for Stability Assessment

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with mass spectrometry (MS) is highly recommended.

Table 3: Hypothetical Stability-Indicating HPLC Method Parameters

| Parameter | Suggested Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm and Mass Spectrometry (ESI+) |

| Injection Volume | 10 µL |

Summary of Expected Stability Behavior

Based on the chemistry of aminothiols, the following stability profile for 2-amino-3-mercapto-1-propanol can be anticipated. This data is illustrative and should be confirmed by experimental studies.

Table 4: Predicted Stability Profile of 2-Amino-3-mercapto-1-propanol

| Stress Condition | Expected Degradation | Major Degradants |

| Acidic Hydrolysis (0.1 M HCl, 60°C) | Moderate | Potential for some hydrolysis of the amino group or dehydration. |

| Basic Hydrolysis (0.1 M NaOH, 60°C) | Significant | Accelerated oxidation of the thiol group. |

| Oxidative (3% H₂O₂, RT) | Extensive | Disulfide dimer, sulfenic, sulfinic, and sulfonic acid derivatives. |

| Thermal (80°C) | Moderate to Significant | Increased oxidation and potential for other thermal decomposition products. |

| Photolytic (ICH Q1B) | Potential for degradation | Photo-oxidation products. |

Conclusion

2-Amino-3-mercapto-1-propanol is a molecule that requires careful handling and storage due to the high reactivity of its thiol group. The primary mode of degradation is oxidation, which can be mitigated by storing the compound at low temperatures, under an inert atmosphere, and protected from light and moisture. The provided experimental protocols for forced degradation studies offer a robust framework for investigating the stability of this compound and for the development of stability-indicating analytical methods. Researchers and drug development professionals should use this guide as a starting point for establishing appropriate handling procedures and for designing comprehensive stability programs for 2-amino-3-mercapto-1-propanol and its formulations.

References

- 1. 1-Propanol, 2-amino-3-mercapto- | C3H9NOS | CID 10197647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Cysteamine hydrochloride, Degradation product of cystine (CAS 156-57-0) | Abcam [abcam.com]

- 4. fishersci.com [fishersci.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Amino Thiols: A Technical Guide for Researchers

An In-depth Exploration of the Therapeutic Potential of Amino Thiols in Drug Discovery and Development

Amino thiols, a class of organic compounds characterized by the presence of both an amine and a thiol functional group, have garnered significant attention in the scientific community for their diverse and potent biological activities. These compounds are pivotal in numerous physiological processes and exhibit a wide range of therapeutic effects, including antioxidant, radioprotective, metal chelating, and enzyme inhibitory activities. This technical guide provides a comprehensive overview of the core biological activities of key amino thiols, including N-acetylcysteine (NAC), penicillamine, and cysteamine, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of thiol-based therapeutics.

Antioxidant Activity: Quenching the Fires of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Amino thiols are potent antioxidants that can directly scavenge free radicals and support endogenous antioxidant systems.

Mechanisms of Antioxidant Action

The antioxidant properties of amino thiols are primarily attributed to the nucleophilic nature of the thiol group. Key mechanisms include:

-

Direct Radical Scavenging: The thiol group can donate a hydrogen atom to reactive free radicals, thereby neutralizing them.

-

Glutathione Precursors: N-acetylcysteine is a well-known precursor of L-cysteine, a crucial amino acid for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[1]

-

Reduction of Disulfide Bonds: Amino thiols can reduce disulfide bonds in proteins, restoring their function and contributing to the maintenance of a reducing cellular environment.[1]

-

Hydrogen Sulfide (H₂S) Production: Recent studies have highlighted that the metabolism of NAC-derived cysteine can lead to the production of hydrogen sulfide (H₂S) and sulfane sulfur species, which possess significant antioxidant and cytoprotective effects.[1]

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of amino thiols can be quantified using various in vitro assays. The Oxygen Radical Absorbance Capacity (ORAC) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays are two of the most common methods.

| Amino Thiol | Assay | Result | Reference |

| N-Acetylcysteine | ORAC | Data not available in search results | |

| N-Acetylcysteine | DPPH | Data not available in search results | |

| Cysteamine | DPPH | Data not available in search results |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard procedure for determining the antioxidant activity of an amino thiol using the DPPH assay.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test amino thiol compound

-

Ascorbic acid (positive control)

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.

-

Preparation of Test Samples: Prepare a stock solution of the amino thiol and the positive control (ascorbic acid) in a suitable solvent. Create a series of dilutions of the stock solutions to be tested.

-

Assay: a. To a 96-well microplate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the different concentrations of the test sample or positive control to the wells. c. For the blank, add 100 µL of the solvent used for the samples.

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.

Workflow for DPPH antioxidant activity screening.

Radioprotective Effects: Shielding Against Ionizing Radiation

Ionizing radiation can cause significant damage to biological tissues, primarily through the generation of free radicals. Amino thiols have been extensively studied for their ability to protect against the harmful effects of radiation.

Mechanisms of Radioprotection

The radioprotective effects of amino thiols are multifaceted and include:

-

Free Radical Scavenging: The thiol group can neutralize radiation-induced free radicals before they can damage critical cellular components like DNA.

-

Hydrogen Atom Donation: Amino thiols can repair damaged molecules by donating a hydrogen atom.

-

Induction of Hypoxia: Some amino thiols can induce a temporary state of hypoxia (low oxygen) in tissues, which makes them less sensitive to radiation damage.

-

Modulation of DNA Repair Pathways: Certain amino thiols may upregulate DNA repair mechanisms.

Amifostine is a notable example of a phosphorylated amino thiol that is dephosphorylated in vivo to its active thiol form, WR-1065, which then exerts its radioprotective effects.

Quantitative Assessment of Radioprotection

The efficacy of a radioprotective agent is often expressed as the Dose Reduction Factor (DRF). The DRF is the ratio of the radiation dose that causes a specific level of damage (e.g., LD50/30, the lethal dose for 50% of the population within 30 days) in the presence of the radioprotector to the dose that causes the same level of damage in its absence.

| Compound | Animal Model | DRF (LD50/30) | Reference |

| Amifostine (WR-2721) | Mouse | 1.8 - 2.7 | |

| Ex-RAD | Mouse | 1.16 |

Experimental Protocol: In Vivo Determination of Dose Reduction Factor

This protocol describes a generalized procedure for determining the DRF of an amino thiol in a mouse model.

Materials:

-

Test amino thiol compound

-

Experimental animals (e.g., mice)

-

Source of ionizing radiation (e.g., X-ray or gamma-ray irradiator)

-

Appropriate animal housing and care facilities

Procedure:

-

Maximum Tolerated Dose (MTD) Determination: Determine the MTD of the amino thiol by administering escalating doses to groups of animals and observing for toxicity.

-

LD50/30 Determination (Control Group): a. Divide a cohort of animals into several groups. b. Expose each group to a different dose of whole-body irradiation. c. Monitor the animals for 30 days and record mortality. d. Calculate the LD50/30 value for the control group using probit analysis.

-

LD50/30 Determination (Treated Group): a. Administer the test amino thiol to another cohort of animals at a predetermined optimal dose (often a fraction of the MTD) and time point before irradiation. b. Divide the treated animals into several groups and expose each group to a different dose of whole-body irradiation. c. Monitor the animals for 30 days and record mortality. d. Calculate the LD50/30 value for the treated group.

-

DRF Calculation: DRF = LD50/30 (Treated) / LD50/30 (Control)

Workflow for in vivo evaluation of radioprotective agents.

Metal Chelation: Binding and Removing Toxic Metals

Heavy metal toxicity is a significant health concern. Amino thiols can act as chelating agents, forming stable complexes with metal ions and facilitating their excretion from the body.

Mechanisms of Metal Chelation

The amine and thiol groups of amino thiols can donate lone pairs of electrons to a metal ion, forming coordinate bonds and a stable ring-like structure known as a chelate. Penicillamine is a well-established chelating agent used in the treatment of Wilson's disease, a genetic disorder characterized by copper accumulation.[2][3] In vitro studies suggest that one atom of copper combines with two molecules of penicillamine.[2]

Quantitative Assessment of Metal Chelation

The efficiency of metal chelation can be determined by measuring the amount of metal removed from a system or the formation of the metal-chelator complex.

| Amino Thiol | Metal Ion | Chelation Efficiency (in vitro) | Reference |

| D-Penicillamine | Copper (Cu²⁺) | 1000 mg chelates ~200 mg | [4] |

Note: The in vivo efficiency is significantly lower due to metabolic processes.

Experimental Protocol: Spectrophotometric Determination of Copper Chelation by Penicillamine

This protocol describes a method for quantifying the copper chelation capacity of penicillamine using a spectrophotometer. This method is based on the reduction of Cu(II) to Cu(I) by penicillamine and the formation of a colored complex with a specific indicator.

Materials:

-

Penicillamine

-

Copper (II) sulfate (CuSO₄) solution

-

Bathocuproinedisulfonic acid disodium salt (BCS) solution (indicator)

-

Acetate buffer (pH 4.7)

-

Spectrophotometer

Procedure:

-

Preparation of Reagents: Prepare stock solutions of penicillamine, CuSO₄, and BCS in deionized water. Prepare the acetate buffer.

-

Standard Curve: Prepare a series of standard solutions with known concentrations of Cu(I) (prepared by reducing a known amount of Cu(II) with a reducing agent) and BCS to generate a standard curve of absorbance versus Cu(I) concentration.

-

Chelation Reaction: a. In a series of test tubes, add a fixed amount of CuSO₄ solution. b. Add increasing concentrations of penicillamine solution to the test tubes. c. Add the acetate buffer to maintain the pH. d. Allow the reaction to proceed for a specified time.

-

Color Development: Add the BCS solution to each test tube. The BCS will form a colored complex with the unchelated Cu(I) ions.

-

Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for the Cu(I)-BCS complex (approximately 483 nm).

-

Calculation: a. Using the standard curve, determine the concentration of unchelated Cu(I) in each sample. b. Calculate the amount of copper chelated by penicillamine by subtracting the unchelated copper from the initial amount of copper added. c. The chelation efficiency can be expressed as a percentage.

Enzyme Inhibition: Modulating Pathological Processes

The thiol group of amino thiols can interact with the active sites of various enzymes, leading to their inhibition. This property is being explored for the treatment of diseases characterized by aberrant enzyme activity.

Mechanisms of Enzyme Inhibition

Amino thiols can inhibit enzymes through several mechanisms:

-

Covalent Modification: The thiol group can form covalent bonds with amino acid residues in the active site of an enzyme, particularly cysteine residues, leading to irreversible inhibition.

-

Metal Chelation: For metalloenzymes, amino thiols can chelate the metal cofactor essential for the enzyme's catalytic activity.

-

Competitive Inhibition: The amino thiol may structurally resemble the enzyme's natural substrate and compete for binding to the active site.

Quantitative Assessment of Enzyme Inhibition

The potency of an enzyme inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Amino Thiol | Target Enzyme | IC50 Value | Reference |

| N-Acetylcysteine | Caspase-3 | Enhancement of UV-mediated activation, no direct IC50 reported | [5] |

| Penicillamine | Matrix Metalloproteinases (MMPs) | Data not available in search results | |

| Cysteamine | Transglutaminase 2 | Competitive inhibitor, specific IC50 not provided | [6] |

| Cystamine (disulfide of cysteamine) | Transglutaminase 2 | kinh/Ki = 1.2 mM⁻¹ min⁻¹ (irreversible) | [7][8] |

Experimental Protocol: Determination of IC50 for Enzyme Inhibition

This protocol outlines a general procedure for determining the IC50 value of an amino thiol against a specific enzyme using a fluorometric or colorimetric assay.

Materials:

-

Purified enzyme

-

Enzyme-specific substrate (fluorogenic or chromogenic)

-

Test amino thiol inhibitor

-

Assay buffer

-

96-well microplate (black for fluorescence, clear for colorimetric)

-

Fluorometer or spectrophotometer

Procedure:

-

Enzyme and Substrate Optimization: Determine the optimal concentrations of the enzyme and substrate to be used in the assay to ensure a linear reaction rate.

-

Inhibitor Dilution Series: Prepare a serial dilution of the amino thiol inhibitor in the assay buffer.

-

Assay: a. To a 96-well microplate, add the assay buffer. b. Add the various concentrations of the inhibitor to the wells. c. Add the enzyme to all wells (except for the no-enzyme control). d. Pre-incubate the enzyme and inhibitor for a specific period to allow for binding. e. Initiate the reaction by adding the substrate to all wells.

-

Measurement: Measure the fluorescence or absorbance at regular intervals to determine the initial reaction velocity (rate of product formation).

-

Data Analysis: a. Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways Modulated by Amino Thiols

The biological effects of amino thiols are often mediated through their influence on various intracellular signaling pathways.

N-Acetylcysteine and the NF-κB Pathway

N-acetylcysteine is known to exert potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. NAC can inhibit NF-κB activation through its antioxidant properties, by scavenging ROS that act as signaling molecules in the NF-κB cascade.

NAC inhibits the NF-κB inflammatory pathway.

Penicillamine and T-Cell Modulation in Rheumatoid Arthritis

The precise mechanism of penicillamine in rheumatoid arthritis is not fully elucidated, but it is known to modulate the immune response, particularly by affecting T-cell activity. It is believed to interfere with antigen presentation and T-cell activation, leading to a reduction in the autoimmune response that drives the disease. Some studies suggest that in the presence of copper ions, penicillamine can inhibit the proliferation of T-helper cells.[9]

Proposed mechanism of penicillamine in rheumatoid arthritis.

Cysteamine in Cystinosis

Cystinosis is a lysosomal storage disease caused by a defective transporter for the amino acid cystine, leading to its accumulation and crystallization within lysosomes. Cysteamine is the primary treatment for cystinosis. It enters the lysosome and converts cystine into cysteine and a mixed disulfide of cysteine and cysteamine. Both of these products can then be transported out of the lysosome via different transporters, thereby reducing the intralysosomal cystine load.[6][10]

Mechanism of cysteamine in reducing cystine in lysosomes.

Conclusion

Amino thiols represent a versatile and promising class of therapeutic agents with a broad spectrum of biological activities. Their ability to act as antioxidants, radioprotectors, metal chelators, and enzyme inhibitors underscores their potential in the treatment of a wide range of diseases. This technical guide has provided an overview of these activities, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways. Further research into the precise mechanisms of action and the development of novel amino thiol derivatives will undoubtedly pave the way for new and improved therapeutic strategies.

References

- 1. Spectrophotometric Determination of Captopril and Penicillamine through the Use of Ligand Exchange Complexation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. researchgate.net [researchgate.net]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. N-Acetylcysteine enhances UV-mediated caspase-3 activation, fragmentation of E2F-4, and apoptosis in human C8161 melanoma: inhibition by ectopic Bcl-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [D-penicillamine: mechanism of cellular action and induced autoimmune diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. public.pensoft.net [public.pensoft.net]

The Alchemists' Toolkit: A Guide to Cysteine Analogs in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide chemistry, the strategic modification of amino acid residues is paramount to enhancing therapeutic potential. Cysteine, with its reactive thiol group, has long been a linchpin in peptide design, enabling disulfide bridging, bioconjugation, and the introduction of diverse functionalities. However, the inherent reactivity and limitations of cysteine have spurred the exploration of a fascinating class of molecules: cysteine analogs. This technical guide provides an in-depth exploration of key cysteine analogs, offering a comparative analysis of their properties, detailed experimental protocols for their incorporation into peptides, and a forward-looking perspective on their applications in drug discovery and development.

A Comparative Overview of Cysteine Analogs

The substitution of cysteine with its analogs can profoundly influence the structural and functional properties of peptides. Each analog brings a unique set of characteristics to the peptide chemist's toolkit, from altered redox potentials to novel crosslinking capabilities. The following table summarizes key quantitative data for prominent cysteine analogs, providing a basis for rational design in peptide-based therapeutics.

| Property | Cysteine (Cys) | Selenocysteine (Sec) | Lanthionine (Lan) | Dehydroalanine (Dha) | Penicillamine (Pen) | Homocysteine (Hcy) |

| Side Chain | -CH₂SH | -CH₂SeH | -CH₂-S-CH(NH₂)- | =CH₂ | -C(CH₃)₂SH | -CH₂CH₂SH |

| pKa of Thiol/Selenol | ~8.3-8.6 | ~5.2-5.7 | N/A | N/A | ~7.9-8.2 | ~8.8-10.8 |

| Redox Potential (mV) | -220 to -250 | -240 to -275[1] | N/A | N/A | Comparable to Cys | More reducing than Cys |

| Bond Length (Cβ-S/Se) | ~1.82 Å | ~1.95 Å | ~1.82 Å | N/A | ~1.85 Å | ~1.82 Å |

| Bond Angle (Cα-Cβ-S/Se) | ~114.7° | ~113.8° | ~110-114° | N/A | ~110-114° | ~114.7° |

| Key Feature | Disulfide bonds | Enhanced nucleophilicity, lower redox potential | Thioether bridge | Michael acceptor | Steric hindrance, stable disulfides | Thiolactone formation |

In-Depth Profiles of Key Cysteine Analogs

Selenocysteine: The 21st Amino Acid

Often dubbed the 21st proteinogenic amino acid, selenocysteine (Sec) is a naturally occurring analog where selenium replaces the sulfur atom of cysteine. This substitution imparts several unique and advantageous properties. The selenol group of Sec has a significantly lower pKa than the thiol group of Cys, making it a more potent nucleophile at physiological pH.[2] This enhanced nucleophilicity can accelerate ligation reactions. Furthermore, the lower redox potential of the selenol/diselenide couple makes Sec-containing peptides more resistant to reductive cleavage than their disulfide-containing counterparts.[1][3]

Lanthionine and Methyllanthionine: The Thioether Architects

Lanthionines are characterized by a thioether bridge that replaces the disulfide bond, formed between two alanine residues (lanthionine) or an alanine and an aminobutyric acid residue (methyllanthionine). These thioether crosslinks are found in a class of ribosomally synthesized and post-translationally modified peptides known as lanthipeptides. The thioether bond is significantly more stable to reduction and chemical degradation than the disulfide bond, leading to peptides with enhanced conformational stability and resistance to proteolysis.[4][5]

Dehydroalanine: The Versatile Michael Acceptor

Dehydroalanine (Dha) is an unsaturated amino acid that contains a reactive α,β-unsaturated carbonyl group. This functionality makes Dha an excellent Michael acceptor, readily reacting with nucleophiles such as thiols, amines, and phosphines under mild conditions.[6][7] This reactivity allows for the site-specific introduction of a wide array of functionalities into peptides post-synthesis, including glycosylation, lipidation, and the attachment of reporter probes.[8]

Penicillamine: The Sterically Hindered Stabilizer